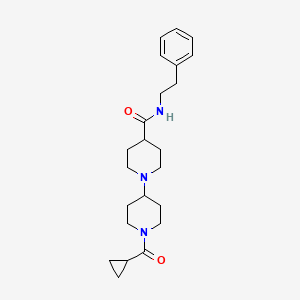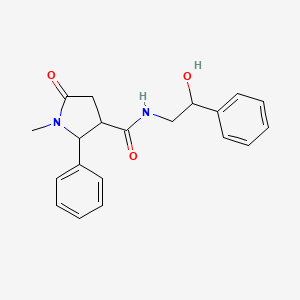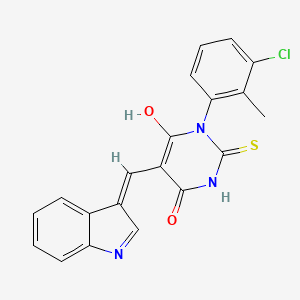
1'-(cyclopropylcarbonyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1'-(cyclopropylcarbonyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which can have a range of effects on brain function.
Mécanisme D'action
1'-(cyclopropylcarbonyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide works by inhibiting GABA-AT, which is responsible for the breakdown of GABA in the brain. By blocking this enzyme, 1'-(cyclopropylcarbonyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide increases the levels of GABA in the brain, which can enhance GABAergic neurotransmission and have a range of effects on brain function. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity, and increased GABA levels can lead to reduced neuronal excitability and increased inhibition.
Biochemical and physiological effects:
1'-(cyclopropylcarbonyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide has a range of biochemical and physiological effects, particularly on GABAergic neurotransmission. Studies have shown that 1'-(cyclopropylcarbonyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide can increase GABA levels in the brain and enhance GABAergic neurotransmission, leading to reduced neuronal excitability and increased inhibition. This can have a range of effects on brain function, such as reducing seizures, anxiety, and pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1'-(cyclopropylcarbonyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide for lab experiments is its high potency and selectivity for GABA-AT inhibition. This makes it a useful tool for investigating the role of GABAergic neurotransmission in brain function and for developing potential treatments for neurological and psychiatric disorders. However, one limitation is that 1'-(cyclopropylcarbonyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide can have off-target effects on other enzymes and neurotransmitters, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on 1'-(cyclopropylcarbonyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide and its potential therapeutic applications. One area of interest is investigating its effects on specific neurological and psychiatric disorders, such as epilepsy, anxiety disorders, and addiction. Another direction is exploring its potential as a tool for investigating the role of GABAergic neurotransmission in brain function and for developing new treatments for these disorders. Additionally, further studies are needed to better understand its pharmacokinetics and pharmacodynamics, as well as its potential side effects and interactions with other drugs.
Méthodes De Synthèse
1'-(cyclopropylcarbonyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One common method involves the condensation of N-Boc-protected 1,4'-bipiperidine-4-carboxylic acid with 2-phenylethylamine, followed by deprotection and cyclization to form the final product. The cyclopropylcarbonyl group can be introduced using a variety of reagents, such as cyclopropylcarbonyl chloride.
Applications De Recherche Scientifique
1'-(cyclopropylcarbonyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide has been the subject of extensive scientific research, particularly in the field of neuroscience. Studies have shown that 1'-(cyclopropylcarbonyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide can increase GABA levels in the brain and enhance GABAergic neurotransmission, which can have a range of effects on brain function. For example, 1'-(cyclopropylcarbonyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. It has also been investigated as a potential treatment for a range of neurological and psychiatric disorders, including epilepsy, anxiety disorders, and addiction.
Propriétés
IUPAC Name |
1-[1-(cyclopropanecarbonyl)piperidin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O2/c27-22(24-13-8-18-4-2-1-3-5-18)19-9-14-25(15-10-19)21-11-16-26(17-12-21)23(28)20-6-7-20/h1-5,19-21H,6-17H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVZYEJFMVEOAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)N3CCC(CC3)C(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-ethyl-4-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1-methyl-2-piperazinone](/img/structure/B6040970.png)
![ethyl 1-(3-cyclohexen-1-ylcarbonyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6040972.png)
![4-{4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-piperazinyl}-2-methylquinoline](/img/structure/B6040975.png)
![2-[(dimethylamino)methyl]-3-nitrophenyl 4-chlorobenzoate](/img/structure/B6040979.png)

![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-2-(2-pyridinyl)acetamide](/img/structure/B6041008.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-6-methyl-N-(tetrahydro-2-furanylmethyl)-2-pyridinecarboxamide](/img/structure/B6041010.png)
![2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B6041028.png)
![2-[(3-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)methyl]pyridine trifluoroacetate](/img/structure/B6041033.png)

![N-butyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6041062.png)
![2-({4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1-methyl-1H-benzimidazole](/img/structure/B6041066.png)